8-Methoxy-3-methylquinolin-4-amine
Overview
Description
8-Methoxy-3-methylquinolin-4-amine, also known as Mefloquine, is a synthetic quinoline derivative. It contains a total of 27 bonds, including 15 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, and 2 six-membered rings .
Synthesis Analysis
The synthesis of quinoline derivatives like this compound often involves classical reaction methodologies such as Gould–Jacobs, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach. These methods are often modified with eco-friendly transition metal-mediated, ultrasound irradiation reactions, or greener protocols .Molecular Structure Analysis
The molecular formula of this compound is C11H12N2O, and its molecular weight is 188.23 g/mol. The InChI code is 1S/C11H12N2O/c1-7-6-13-11-8(10(7)12)4-3-5-9(11)14-2/h3-6H,1-2H3,(H2,12,13) .Chemical Reactions Analysis
Amines, like this compound, can undergo a variety of reactions. The most general reactions of amines are alkylation and acylation . Alkylation involves the reaction of amines with a primary alkyl halide, while acylation involves the reaction of amines with an acid chloride or an acid anhydride to yield an amide .Scientific Research Applications
Catalytic Synthesis and Cytotoxic Evaluation
The rhodium(iii)-catalyzed C(sp3)-H amination reaction of 8-methylquinolines, including compounds similar to 8-Methoxy-3-methylquinolin-4-amine, has been explored for the synthesis of quinolin-8-ylmethanamine derivatives. These derivatives were evaluated for their in vitro cytotoxicity against human cancer cells, indicating potential applications in cancer research and treatment (Jeong et al., 2017).
Anticancer Agent Development
Research on quinazolin-4-amine derivatives, structurally related to this compound, has identified potent apoptosis inducers with high blood-brain barrier penetration. These findings suggest their utility as efficacious anticancer agents in breast and other cancer models, highlighting the compound's relevance in medicinal chemistry and oncology (Sirisoma et al., 2009).
Antibacterial and Antifungal Activities
New derivatives of quinoline, including structures akin to this compound, have been synthesized and tested for their antibacterial and antifungal activities. These studies contribute to the development of new antimicrobial agents and enhance our understanding of the structure-activity relationships within this chemical class (Thomas et al., 2010).
Antiparasitic Activities
8-Aminoquinoline compounds, closely related to the chemical structure , have shown significant antiparasitic activities in animal models. The exploration of individual enantiomers of these compounds has revealed differential effects on efficacy and toxicity, offering insights into the optimization of therapeutic windows for antiparasitic treatments (Nanayakkara et al., 2008).
Antileishmanial Drug Analysis
Analytical methods have been developed for quantitating antileishmanial drugs, which include 8-aminoquinoline derivatives, in biological samples. Such methods are crucial for the pharmacokinetic studies of new antileishmanial agents and for ensuring their therapeutic efficacy (Anders et al., 1984).
Mechanism of Action
Target of Action
It is known that quinoline derivatives, to which this compound belongs, have been studied for their antimalarial activity . Therefore, it can be inferred that the compound may target the Plasmodium species, particularly Plasmodium falciparum and Plasmodium vivax, which are responsible for malaria .
Mode of Action
It is known that quinoline derivatives, such as sitamaquine, inhibit heme polymerase activity . This results in the accumulation of free heme, which is toxic to the parasites . It is possible that 8-Methoxy-3-methylquinolin-4-amine may have a similar mode of action.
Biochemical Pathways
This pathway is crucial for the survival of the parasite as it allows the conversion of toxic free heme, released during hemoglobin digestion, into non-toxic hemozoin .
Pharmacokinetics
It is known that the pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
It is known that quinoline derivatives exhibit potent in vitro antimalarial activity . Therefore, it can be inferred that the action of this compound may result in the death of the Plasmodium parasites, thereby alleviating the symptoms of malaria .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can affect the stability and efficacy of a drug .
Safety and Hazards
Future Directions
The future of synthetic chemistry, including the synthesis of compounds like 8-Methoxy-3-methylquinolin-4-amine, is expected to focus on improving the ability of synthesis and enhancing the application of synthesis . This includes tackling the drawbacks of syntheses and side effects on the environment .
Biochemical Analysis
Biochemical Properties
8-Methoxy-3-methylquinolin-4-amine plays a significant role in biochemical reactions, particularly as an anti-infective agent. It interacts with various enzymes and proteins involved in the metabolic pathways of pathogens. For instance, it has been shown to inhibit the activity of enzymes such as Plasmodium falciparum dihydroorotate dehydrogenase, which is crucial for pyrimidine biosynthesis in malaria parasites . Additionally, this compound binds to heme molecules, disrupting the detoxification process of heme in Plasmodium species.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In malaria-infected red blood cells, it interferes with the parasite’s ability to metabolize hemoglobin, leading to the accumulation of toxic heme byproducts. This compound also affects cell signaling pathways by inhibiting the activity of protein kinases involved in the regulation of cell growth and proliferation . Furthermore, this compound has been shown to modulate gene expression, particularly genes involved in oxidative stress response and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves multiple pathways. It binds to the active site of dihydroorotate dehydrogenase, inhibiting its activity and thereby disrupting pyrimidine biosynthesis . Additionally, this compound interacts with heme molecules, forming a complex that prevents the detoxification of heme, leading to the accumulation of toxic heme byproducts. This compound also inhibits protein kinases, affecting cell signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that this compound can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity . These effects are particularly pronounced in in vitro studies with malaria parasites, where prolonged exposure to the compound leads to increased oxidative stress and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent anti-malarial activity, effectively clearing parasitic infections without significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the detoxification of heme and pyrimidine biosynthesis. It interacts with enzymes such as dihydroorotate dehydrogenase and heme oxygenase, affecting their activity and altering metabolic flux . The compound also influences metabolite levels, leading to the accumulation of toxic heme byproducts and disruption of nucleotide synthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is taken up by cells via passive diffusion and is distributed throughout the cytoplasm . The compound can also bind to transport proteins, facilitating its movement across cellular membranes . In tissues, this compound accumulates in areas with high metabolic activity, such as the liver and spleen .
Subcellular Localization
This compound is localized in specific subcellular compartments, which influences its activity and function. It is primarily found in the cytoplasm, where it interacts with enzymes and proteins involved in metabolic pathways . The compound can also localize to the mitochondria, affecting mitochondrial function and inducing oxidative stress . Post-translational modifications and targeting signals play a role in directing this compound to these specific compartments .
Properties
IUPAC Name |
8-methoxy-3-methylquinolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-6-13-11-8(10(7)12)4-3-5-9(11)14-2/h3-6H,1-2H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYJDSVTOYNOLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1N)C=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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